13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene
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Overview
Description
5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes thiazole, imidazole, and indole moieties, making it a versatile scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole typically involves multi-step reactions. One of the key synthetic routes includes the two-fold copper-catalyzed C–N coupling reactions. The process begins with the preparation of 5-bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole, which is then subjected to C–N coupling with various amines . The reaction conditions often involve the use of copper catalysts, such as CuI, in the presence of ligands like 1,10-phenanthroline, and bases like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine: This compound shares a similar fused ring system and is used in the development of materials for organic light-emitting diodes (OLEDs).
Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8-diones: These compounds are synthesized via aldol condensation and skeletal rearrangement protocols and have applications in medicinal chemistry.
Uniqueness
5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials with specialized functions .
Properties
CAS No. |
60067-40-5 |
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Molecular Formula |
C11H7N3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene |
InChI |
InChI=1S/C11H7N3S/c1-2-4-8-7(3-1)9-10(12-8)14-5-6-15-11(14)13-9/h1-6,12H |
InChI Key |
CFHZNSBPDDMPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N4C=CSC4=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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